![molecular formula C22H16F3N3O4 B2884543 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one CAS No. 1351663-54-1](/img/structure/B2884543.png)
(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C22H16F3N3O4 and its molecular weight is 443.382. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- A benzo[d][1,3]dioxole moiety.
- A trifluoromethyl group.
- An oxadiazole ring.
- An azetidine fragment.
This structural diversity contributes to its potential pharmacological properties.
Antiproliferative Effects
Recent studies have indicated that the compound exhibits significant antiproliferative activity against various cancer cell lines. For example:
- In vitro studies demonstrated an IC50 value of approximately 0.26 μM against estrogen receptor-positive breast cancer cells (MCF-7) after 72 hours of treatment. This suggests that the compound may effectively inhibit cell proliferation by targeting specific signaling pathways involved in cancer progression .
The biological activity of this compound appears to be mediated through the following mechanisms:
- Inhibition of Aromatase and Aldosterone Synthase : The compound has been identified as a dual inhibitor with IC50 values indicating potent activity against these enzymes, which are critical in steroidogenesis and cancer biology .
- Modulation of the PI3K/Akt/mTOR Pathway : The compound significantly inhibits mTOR phosphorylation, which is crucial for cell growth and survival in cancer cells .
Study on Breast Cancer Cell Lines
A study conducted on various breast cancer cell lines highlighted the efficacy of the compound in inducing apoptosis and inhibiting cell proliferation. The results indicated:
- Significant reduction in cell viability at low concentrations.
- Enhanced apoptosis markers were observed in treated cells, suggesting a pro-apoptotic effect .
In Vivo Studies
While most findings are based on in vitro assays, preliminary in vivo studies are necessary to evaluate the pharmacokinetics and therapeutic potential of the compound. Future research should focus on animal models to assess efficacy and safety profiles.
Data Tables
Biological Activity | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
Antiproliferative | MCF-7 (ER+) | 0.26 | Aromatase inhibition |
Apoptosis Induction | MCF-7 | - | Modulation of PI3K/Akt/mTOR pathway |
Propiedades
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3N3O4/c23-22(24,25)16-3-1-2-14(9-16)20-26-21(32-27-20)15-10-28(11-15)19(29)7-5-13-4-6-17-18(8-13)31-12-30-17/h1-9,15H,10-12H2/b7-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUBATXSNFYWKA-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC3=C(C=C2)OCO3)C4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC3=C(C=C2)OCO3)C4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.